2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid
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Overview
Description
2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which is particularly useful in the synthesis of various organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex boronic acid derivatives, while reduction could produce simpler compounds with fewer functional groups.
Scientific Research Applications
2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon coupling reactions.
Biology: The compound’s unique structure makes it useful in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a valuable component in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon, making it highly reactive in various chemical reactions. The boronic ester group also plays a crucial role in facilitating these reactions by acting as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid apart from these similar compounds is its specific combination of a cinnamic acid backbone with a fluorine atom and a boronic ester group. This unique structure provides it with distinct reactivity and stability, making it particularly valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(E)-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(12(17)9-11)6-8-13(18)19/h5-9H,1-4H3,(H,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCBZKOUIFNEL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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